

N-Benzyldefluoroparoxetine: A Technical Overview

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Compound of Interest

Compound Name: *N-Benzyldefluoroparoxetine*

Cat. No.: *B15192395*

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Abstract

N-Benzyldefluoroparoxetine is a chemical entity closely related to the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. It is recognized primarily as a derivative and a process impurity formed during the synthesis of paroxetine. This document provides a comprehensive technical overview of **N-Benzyldefluoroparoxetine**, summarizing its chemical properties, synthesis, and potential pharmacological activity based on available data and the pharmacology of structurally similar compounds. Due to the limited publicly available research specifically on **N-Benzyldefluoroparoxetine**, this guide leverages data from its parent compound, paroxetine, and closely related analogs to infer its potential characteristics and biological activity.

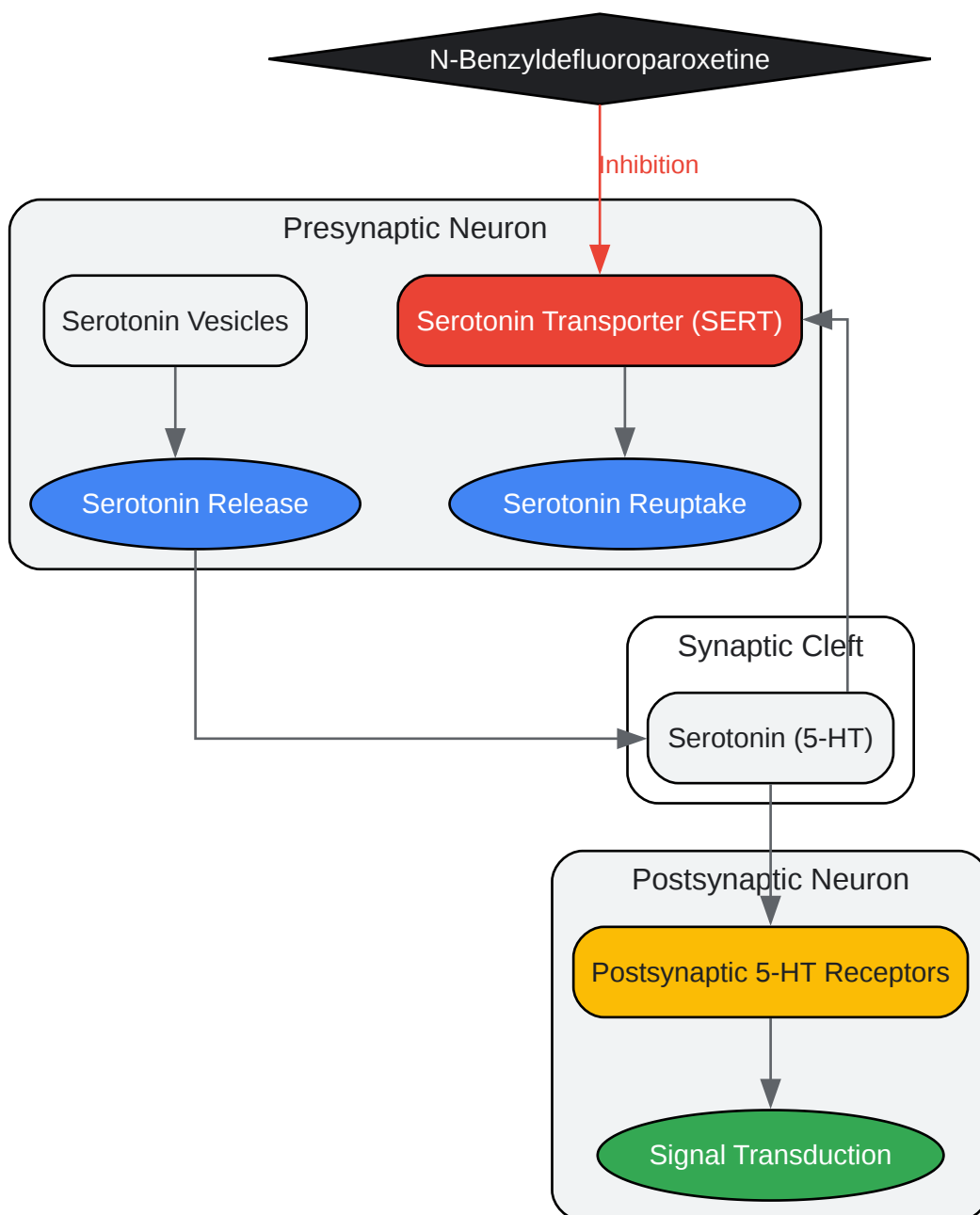
Chemical and Physical Properties

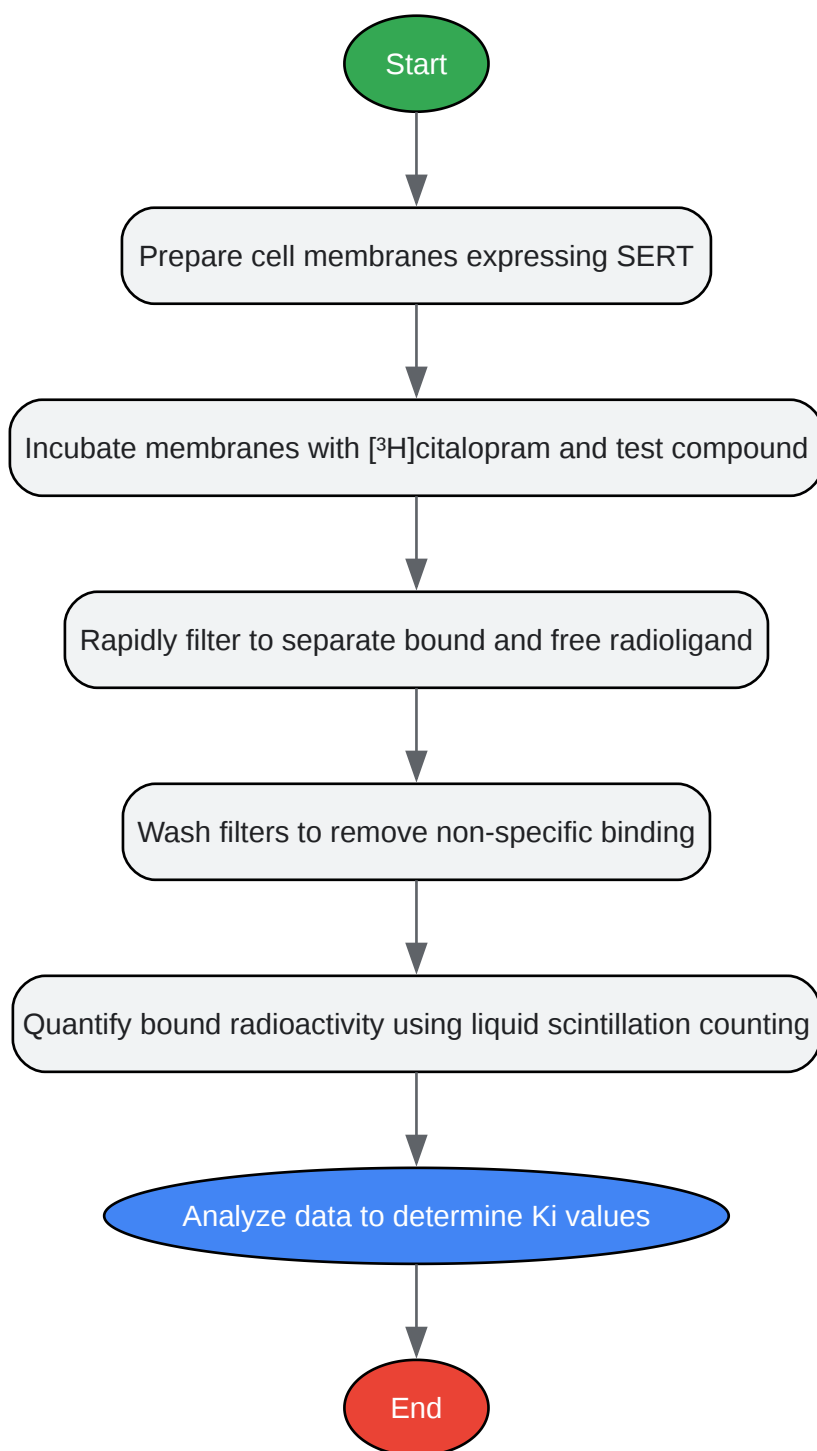
N-Benzyldefluoroparoxetine, in its hydrochloride salt form, is a derivative of paroxetine where the fluorine atom on the phenyl ring is absent and a benzyl group is attached to the piperidine nitrogen.

Property	Value
IUPAC Name	(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride[1]
Molecular Formula	C ₂₆ H ₂₈ ClNO ₃ [1]
Molecular Weight	438.0 g/mol [1]
Synonyms	Defluoro N-Benzyl Paroxetine Hydrochloride, 105813-39-6, UNII-RK9WYB5ZUN[1]
Parent Compound	N-Benzyldefluoroparoxetine[1]

Synthesis

Detailed experimental protocols for the synthesis of **N-Benzyldefluoroparoxetine** are not readily available in peer-reviewed literature. However, its formation as an impurity in paroxetine synthesis suggests that it can be synthesized through a multi-step process involving a paroxetine precursor. A generalized synthetic workflow is outlined below.





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References

- 1. Defluoro N-Benzyl Paroxetine Hydrochloride | C₂₆H₂₈ClNO₃ | CID 71315283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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